molecular formula C3H12N2O2S B8216364 Azane;methanol;2-sulfanylacetamide

Azane;methanol;2-sulfanylacetamide

Cat. No.: B8216364
M. Wt: 140.21 g/mol
InChI Key: XBSINUPOQQOBHC-UHFFFAOYSA-N
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Description

The term “Azane; methanol; 2-sulfanylacetamide” refers to a chemical system involving three components:

  • Azane: The IUPAC name for ammonia (NH₃), a simple nitrogen hydride.
  • Methanol: A common solvent and methylating agent (CH₃OH).
  • 2-Sulfanylacetamide: A sulfur-containing acetamide derivative (HSCH₂CONH₂).

For example, 2-sulfanylacetamide derivatives are synthesized using ammonia (azane) as a nucleophile and methanol as a solvent . This article focuses on 2-sulfanylacetamide and its derivatives, comparing them with structurally or functionally similar compounds.

Properties

IUPAC Name

azane;methanol;2-sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NOS.CH4O.H3N/c3-2(4)1-5;1-2;/h5H,1H2,(H2,3,4);2H,1H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSINUPOQQOBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.C(C(=O)N)S.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of 2-Sulfanylacetamide

2-Sulfanylacetamide (HSCH₂CONH₂) features a thiol (-SH) group and an acetamide backbone. Key derivatives and analogues include:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
N-(3-Methylphenyl)-2-sulfanylacetamide Phenyl ring with -CH₃ at position 3 C₉H₁₁NOS Industrial use; moderate toxicity
N-(4-Ethylphenyl)-2-sulfanylacetamide Phenyl ring with -CH₂CH₃ at position 4 C₁₀H₁₃NOS Research chemical; uncharacterized
N-[4-(Phenylamino)phenyl]-2-sulfanylacetamide Aniline-substituted phenyl group C₁₄H₁₃N₂OS Computed properties; no reported bioactivity
N-[5-(5,6-Dichloro-1H-indol-1-yl)pentyl]-2-sulfanylacetamide Indole-chlorinated alkyl chain C₁₅H₁₈Cl₂N₂OS Potential pharmacological activity

Key Observations :

  • Substituent Effects : Alkyl or aryl substitutions on the acetamide nitrogen modulate solubility and bioactivity. For example, the 3-methylphenyl derivative (CAS 35331-30-7) is prioritized for industrial applications due to stability , while indole-containing variants may target biological receptors .
  • Sulfur Reactivity: The thiol group enables disulfide bond formation or metal chelation, distinguishing these compounds from non-sulfhydryl acetamides.

Functional Analogues: Sulfonamides and Hydrazine Derivatives

2-Sulfanylacetamide shares functional similarities with sulfonamides and hydrazine-based compounds, often used in medicinal chemistry:

Compound Class Example Compound Key Features Contrast with 2-Sulfanylacetamide Reference
Sulfonamides Sulfadiazine (4-amino-N-pyrimidin-2-yl-benzenesulfonamide) Antibacterial; sulfonyl group instead of thiol Higher thermal stability; broader antimicrobial spectrum
Hydrazinoacetyl Derivatives N-(arylidene)hydrazinoacetyl sulfonamides Antifungal/antimicrobial activity; hydrazine backbone Greater nitrogen content but lower sulfur reactivity
Azetidinones N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides β-lactam-like structure; chloro substituent Enhanced ring strain and reactivity

Key Observations :

  • Bioactivity: Sulfonamides and azetidinones exhibit stronger antimicrobial activity than 2-sulfanylacetamides due to optimized hydrogen bonding with bacterial enzymes .
  • Synthetic Flexibility : Hydrazine derivatives allow for Schiff base formation, enabling diverse pharmacophore design , whereas 2-sulfanylacetamides prioritize sulfur-based interactions.

Industrial and Environmental Considerations

  • Methanol Role: Methanol is frequently used as a solvent in synthesizing 2-sulfanylacetamide derivatives, offering polar aprotic conditions for nucleophilic substitutions .
  • Toxicity : N-(3-Methylphenyl)-2-sulfanylacetamide requires stringent safety protocols (e.g., physician consultation upon exposure) compared to less toxic sulfonamides .
  • Green Chemistry: Emerging ammonia (azane)-based technologies, such as Azane Fuel Solutions’ bunkering systems, highlight the industrial relevance of nitrogen-sulfur synergies in sustainable applications .

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